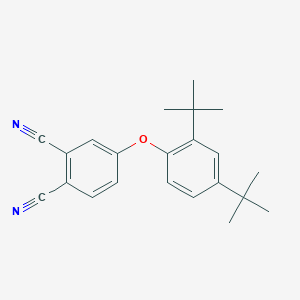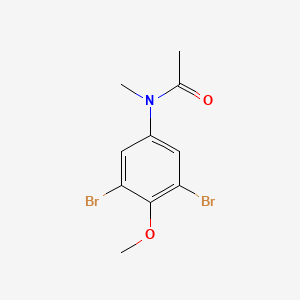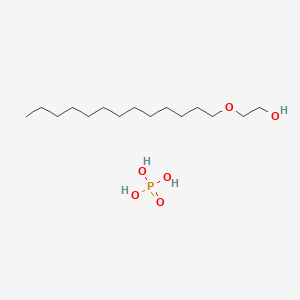![molecular formula C12H18O5 B14203149 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one CAS No. 923266-86-8](/img/structure/B14203149.png)
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one is a complex organic compound characterized by its unique dispiro structure containing multiple oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one typically involves the peroxidation of cyclohexanone derivatives. One common method includes the use of sulfuric acid (H₂SO₄) and acetonitrile (CH₃CN) as solvents . Another approach involves the ozonolysis of cyclohexanone methyl oximes . These methods allow for the formation of the tetraoxane ring structure, which is crucial for the compound’s biological activity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing continuous flow reactors for scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different peroxy acids.
Reduction: Reduction reactions can break the peroxide bonds, leading to simpler alcohols or ketones.
Substitution: The compound can undergo substitution reactions, particularly at the spiro carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield peroxy acids, while reduction can produce alcohols or ketones .
Applications De Recherche Scientifique
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can damage cellular components, leading to the death of parasitic organisms such as Plasmodium species . The compound targets heme within the parasite, disrupting its ability to detoxify free heme, which is toxic to the parasite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Artemisinin: A well-known antimalarial compound with a similar peroxide structure.
Dispiro-1,2,4,5-tetraoxanes: A class of compounds with similar structural features and antimalarial activity.
Peroxy acids: Compounds that share the peroxide functional group and exhibit similar reactivity.
Uniqueness
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one is unique due to its specific dispiro structure, which provides stability and reactivity that are advantageous for its biological activity . Its ability to generate ROS and target heme within parasites makes it a promising candidate for further research and development in antimalarial therapies .
Propriétés
Numéro CAS |
923266-86-8 |
|---|---|
Formule moléculaire |
C12H18O5 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
7,8,15,16-tetraoxadispiro[5.2.59.26]hexadecan-12-one |
InChI |
InChI=1S/C12H18O5/c13-10-4-8-12(9-5-10)16-14-11(15-17-12)6-2-1-3-7-11/h1-9H2 |
Clé InChI |
LOJUHLGAIJKBBF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)OOC3(CCC(=O)CC3)OO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


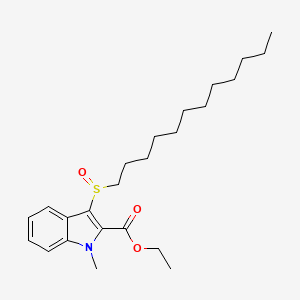
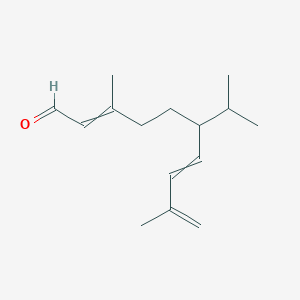
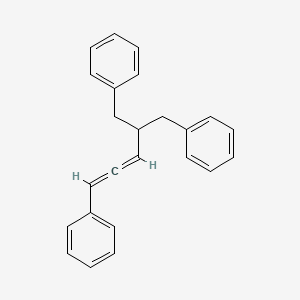
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)
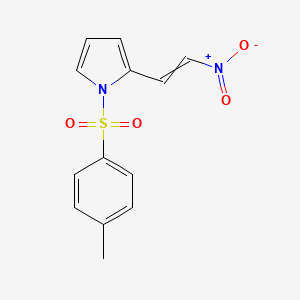
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
![4,7,13,16-Tetraoxa-2,9,11,18-tetraselenatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),12(17)-triene](/img/structure/B14203110.png)
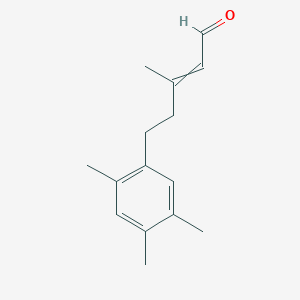
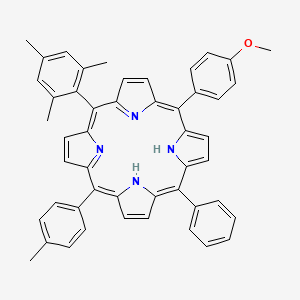
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14203127.png)
